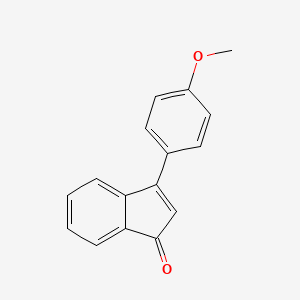

1H-Inden-1-one, 3-(4-methoxyphenyl)-

Description

1H-Inden-1-one, 3-(4-methoxyphenyl)- is an indenone derivative characterized by a bicyclic indenone core substituted with a 4-methoxyphenyl group at the 3-position. Its molecular formula is C₁₆H₁₄O, and it bears the CAS registry number 38199-92-7 . Indenones are structurally significant due to their conjugated ketone system and aromaticity, which enable diverse applications in organic synthesis and materials science.

Properties

CAS No. |

705255-91-0 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)inden-1-one |

InChI |

InChI=1S/C16H12O2/c1-18-12-8-6-11(7-9-12)15-10-16(17)14-5-3-2-4-13(14)15/h2-10H,1H3 |

InChI Key |

ABYLEGXNLHXSHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Superacid-Catalyzed Cyclization

Triflic acid (TfOH) efficiently catalyzes the cyclization of 3-(4-methoxyphenyl)propionic acid in dichloromethane (CH₂Cl₂). Under microwave irradiation (80°C, 60 min), quantitative conversion to 3-(4-methoxyphenyl)-1H-inden-1-one is achieved. Key advantages include:

Comparison of Non-Conventional Techniques

Source evaluates microwave (MW), ultrasound (US), and Q-tube™ reactors for Friedel-Crafts acylation:

| Method | Conditions | Time | Yield |

|---|---|---|---|

| Microwave | 80°C, CH₂Cl₂, TfOH | 60 min | 99% |

| Ultrasound | 25°C, CH₂Cl₂, 6 eq TfOH | 120 min | 95% |

| Q-tube™ | 150°C, toluene, TfOH | 30 min | 85% |

Microwave irradiation offers the highest efficiency, while ultrasound enables lower temperatures at the cost of increased catalyst loading.

Suzuki–Miyaura Coupling/Petasis Condensation

A sequential Suzuki–Miyaura coupling and Petasis cyclization strategy enables modular indenone synthesis. Source demonstrates this using 1,2-bis(boronates):

- Suzuki Coupling : Aryl boronic esters react with halides to form biaryl intermediates.

- Petasis Cyclization : Acid-mediated cyclization yields 1-aminoindenes, which are oxidized to indenones.

Key Steps and Conditions

- Catalyst : Pd(PPh₃)₄ (2 mol%).

- Base : K₂CO₃ in THF/H₂O (3:1).

- Oxidation : MnO₂ in CH₂Cl₂ (rt, 12 h) converts 1-aminoindenes to indenones.

- Yield : 70–85% over two steps.

This method is highly tunable for diverse substituents but requires rigorous control over oxidation conditions to avoid over-oxidation.

Radical Alkylation/5-Exo-Trig Cyclization

Source introduces a radical-based approach using biaryl ynones and 1,4-dihydropyridines (DHPs):

- Radical Initiation : Na₂S₂O₈ generates alkyl radicals from DHPs.

- Cyclization : Radicals undergo 5-exo-trig cyclization with ynones to form indenones.

Reaction Optimization

| Substrate | Conditions | Yield |

|---|---|---|

| Biaryl ynone + DHP | Na₂S₂O₈, MeCN, 60°C | 78% |

This method avoids transition metals, making it environmentally favorable.

Claisen-Schmidt Condensation

Aldol-like condensation between 1-indanones and aryl aldehydes under basic conditions provides access to α,β-unsaturated indenones. Source details this for analogous structures:

Procedure

- Base : KOH (10% aqueous) or NaOH in ethanol.

- Reaction : 5,6-Dimethoxy-1-indanone + 4-methoxybenzaldehyde → 3-(4-methoxyphenyl)-1H-inden-1-one.

- Workup : Recrystallization from ethanol.

| Base | Solvent | Time | Yield |

|---|---|---|---|

| KOH | H₂O | 3 h | 98% |

| NaOH | EtOH | 12 h | 67% |

KOH in water achieves near-quantitative yields due to superior solubility and reactivity.

Hydrogenation of Propargyl Alcohols

Propargyl alcohols serve as precursors via hydrogenation-cyclization sequences. Source outlines:

Challenges

- Selectivity : Over-hydrogenation or polymerization risks require precise pressure control (2–3 atm H₂).

- Yield : 65–75% over three steps.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | TfOH | 80°C | 99% | High |

| Suzuki/Petasis | Pd(PPh₃)₄ | 25–80°C | 85% | Moderate |

| Radical Cyclization | Na₂S₂O₈ | 60°C | 78% | High |

| Claisen-Schmidt | KOH | 25–30°C | 98% | High |

| Hydrogenation | PtO₂/H₂ | 80°C | 75% | Low |

The Friedel-Crafts and Claisen-Schmidt methods are optimal for large-scale synthesis, while radical cyclization offers a metal-free alternative.

Chemical Reactions Analysis

1H-Inden-1-one, 3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Inden-1-one, 3-(4-methoxyphenyl)- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Inden-1-one, 3-(4-methoxyphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and NMR Trends

highlights two indenones with 4-methoxyphenyl groups:

2-(4-Methoxyphenyl)-3-p-tolyl-1H-inden-1-one (3af’) : NMR data align with literature, confirming regioselectivity in rhodium-catalyzed cycloadditions .

2,3-Bis(4-methoxyphenyl)-1H-inden-1-one (3ag) : The dual 4-methoxyphenyl substitution results in distinct upfield shifts in ¹H NMR due to enhanced electron density .

Comparatively, 1H-Inden-1-one, 3-(4-methoxyphenyl)- lacks additional aryl substituents, simplifying its NMR profile. Its ¹H NMR would exhibit characteristic signals for the methoxy group (~3.8 ppm) and aromatic protons (~6.8–7.5 ppm), similar to analogues in .

Functional Group Modifications

- Hydroxy and Amino Derivatives: describes 4-amino-2,3-dihydro-5-hydroxy-6-methoxy-2-methyl-1H-inden-1-one, synthesized with an 82% yield.

- Halogenated Analogues: Bromine-substituted indenones (e.g., 3-bromo-6-hydroxy-2-(4-hydroxyphenyl)-4-methoxy-1H-inden-1-one, CAS 594816-76-9) show altered electronic properties, with bromine introducing steric bulk and electron-withdrawing effects that may influence reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.